N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pent-4-enamide
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Description
The compound “N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pent-4-enamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . The thian-4-yl group suggests the presence of a thiophene, a sulfur-containing ring. The pent-4-enamide part indicates a five-carbon chain with a double bond and an amide group.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring, a thiophene ring, and a pent-4-enamide chain. These groups could have various orientations and conformations depending on the specific conditions and the presence of any chiral centers .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure and the conditions under which it’s used. The piperidine ring is a common structure in many pharmaceutical compounds and can participate in various reactions . The thiophene ring and the pent-4-enamide chain could also be reactive, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2OS/c1-2-3-4-16(19)17-13-14-5-9-18(10-6-14)15-7-11-20-12-8-15/h2,14-15H,1,3-13H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEMLSLJWBGPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1CCN(CC1)C2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pent-4-enamide |
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